molecular formula C22H19N7O3 B11247329 benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B11247329
M. Wt: 429.4 g/mol
InChI Key: DPNMGQYNUXLTGS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a triazolopyrimidine structure via a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazolopyrimidine Core: This involves the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Linking the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the triazolopyrimidine core via the piperazine linker, typically using amide bond formation reactions under conditions such as EDCI/HOBt in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions, affecting the aromaticity and potentially leading to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Dihydro derivatives of the triazolopyrimidine core.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the triazolopyrimidine core can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which also contain the benzo[d][1,3]dioxole moiety.

    Triazolopyrimidine Derivatives: Compounds such as ribavirin, which feature the triazolopyrimidine core.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities not seen in simpler analogs. The presence of the piperazine linker allows for greater flexibility and interaction with diverse biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C22H19N7O3

Molecular Weight

429.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H19N7O3/c30-22(15-6-7-17-18(12-15)32-14-31-17)28-10-8-27(9-11-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2

InChI Key

DPNMGQYNUXLTGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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